An In-depth Technical Guide to 2-Bromo-8-chloroquinoline: Synthesis, Properties, and Applications in Drug Discovery
An In-depth Technical Guide to 2-Bromo-8-chloroquinoline: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-8-chloroquinoline, a halogenated quinoline derivative, is a versatile building block in medicinal chemistry and materials science. Its unique substitution pattern, featuring a bromine atom at the 2-position and a chlorine atom at the 8-position, offers distinct reactive sites for selective functionalization. This strategic placement of halogens allows for a diverse range of chemical transformations, making it a valuable scaffold for the synthesis of novel compounds with potential therapeutic applications. The quinoline core itself is a privileged structure in drug discovery, appearing in numerous approved drugs and clinical candidates.[1][2] The introduction of bromo and chloro substituents provides handles for well-established cross-coupling reactions, enabling the exploration of a vast chemical space and the generation of libraries of compounds for biological screening.[3] This guide provides a comprehensive overview of the synthesis, properties, reactivity, and applications of 2-Bromo-8-chloroquinoline, with a focus on its utility in drug development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 2-Bromo-8-chloroquinoline is essential for its effective use in synthesis and drug design.
| Property | Value | Source |
| CAS Number | 891842-52-7 | [4][5] |
| Molecular Formula | C₉H₅BrClN | [4][5] |
| Molecular Weight | 242.50 g/mol | [4][5] |
| Appearance | Detailed specifications available from suppliers | [6] |
| Boiling Point (Predicted) | 328.1 ± 22.0 °C | [7] |
| Density (Predicted) | 1.673 ± 0.06 g/cm³ | [7] |
| pKa (Predicted) | -2.16 ± 0.50 | [7] |
| Storage | Store in a cool, dry place; Inert atmosphere, 2-8°C is recommended. | [4][6][7] |
Synthesis of 2-Bromo-8-chloroquinoline
A potential synthetic pathway could start from 8-chloroquinolin-2(1H)-one. This intermediate can be synthesized through various methods, including the Knorr quinoline synthesis or from 2-amino-3-chlorobenzaldehyde. The subsequent bromination of the 2-oxoquinoline can be achieved using a suitable brominating agent like phosphorus oxybromide (POBr₃) or a mixture of phosphorus pentabromide (PBr₅) and phosphorus oxychloride (POCl₃) to yield 2-Bromo-8-chloroquinoline.
Conceptual Synthetic Workflow:
Caption: A conceptual workflow for the synthesis of 2-Bromo-8-chloroquinoline.
Step-by-Step Hypothetical Protocol:
Caution: This is a hypothetical protocol and should be adapted and optimized by a qualified chemist in a laboratory setting.
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Starting Material: 8-chloroquinolin-2(1H)-one.
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place 8-chloroquinolin-2(1H)-one (1.0 eq).
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Reagent Addition: Carefully add phosphorus oxybromide (POBr₃) (1.5 - 2.0 eq) to the flask. The reaction can be performed neat or in a high-boiling inert solvent like toluene or xylenes.
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Reaction Conditions: Heat the reaction mixture to reflux (typically 110-140 °C) and monitor the progress by thin-layer chromatography (TLC).
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Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
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Neutralization: Neutralize the acidic solution with a suitable base, such as sodium carbonate or ammonium hydroxide, until the pH is basic.
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Extraction: Extract the aqueous layer with an organic solvent like dichloromethane or ethyl acetate.
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure 2-Bromo-8-chloroquinoline.
Spectroscopic Characterization
Spectroscopic analysis is crucial for confirming the identity and purity of 2-Bromo-8-chloroquinoline. While specific spectra for this compound are not widely published, typical spectral features can be predicted based on its structure and data from similar compounds.[6][10][11][12][13]
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals in the aromatic region (typically 7.0-9.0 ppm). The protons on the quinoline ring will exhibit characteristic splitting patterns (doublets, triplets, and doublets of doublets) due to coupling with adjacent protons. The chemical shifts will be influenced by the electron-withdrawing effects of the bromine and chlorine atoms.[14][15]
¹³C NMR Spectroscopy: The carbon NMR spectrum will display nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbons attached to the halogens (C-2 and C-8) will be significantly deshielded and appear at a lower field. The chemical shifts of the other carbons will also be influenced by the positions of the substituents.[16][17]
Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (242.50 g/mol ). Due to the presence of bromine and chlorine isotopes, characteristic isotopic patterns will be observed for the molecular ion and fragment ions. The fragmentation pattern will likely involve the loss of bromine, chlorine, or other small neutral molecules.[18][19][20]
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the aromatic C-H stretching (around 3000-3100 cm⁻¹), C=C and C=N stretching vibrations of the quinoline ring (in the 1400-1600 cm⁻¹ region), and C-Br and C-Cl stretching vibrations (typically below 800 cm⁻¹).[21][22]
Chemical Reactivity and Applications in Drug Discovery
The presence of two distinct halogen atoms at the C2 and C8 positions makes 2-Bromo-8-chloroquinoline a highly valuable and versatile building block for creating diverse molecular architectures. The differential reactivity of the C-Br and C-Cl bonds allows for selective and sequential functionalization through various cross-coupling reactions.
Key Synthetic Transformations:
Caption: Key cross-coupling reactions for the functionalization of 2-Bromo-8-chloroquinoline.
1. Suzuki-Miyaura Coupling: The C-Br bond at the 2-position is generally more reactive towards palladium-catalyzed Suzuki-Miyaura coupling than the C-Cl bond at the 8-position. This allows for the selective introduction of aryl, heteroaryl, or vinyl groups at the C2 position by reacting 2-Bromo-8-chloroquinoline with a boronic acid or ester in the presence of a palladium catalyst and a base. Subsequent coupling at the C8 position can be achieved under more forcing conditions. This strategy enables the synthesis of complex biaryl and heteroaryl quinoline derivatives.
2. Buchwald-Hartwig Amination: Similar to the Suzuki coupling, the C-Br bond is more susceptible to Buchwald-Hartwig amination. This reaction allows for the introduction of a wide range of primary and secondary amines at the C2 position, providing access to a variety of 2-aminoquinoline derivatives. These derivatives are of significant interest in medicinal chemistry due to their prevalence in biologically active molecules.
3. Sonogashira and Stille Couplings: The reactive C-Br bond can also participate in other palladium-catalyzed cross-coupling reactions, such as Sonogashira coupling with terminal alkynes and Stille coupling with organostannanes, further expanding the synthetic utility of this scaffold.
Applications in Medicinal Chemistry:
The quinoline scaffold is a cornerstone in the development of therapeutic agents, with applications spanning a wide range of diseases.[10][23][24][25] Halogenated quinolines, in particular, serve as key intermediates in the synthesis of drugs for cancer, infectious diseases, and neurological disorders.
-
Anticancer Agents: Many quinoline-based compounds exhibit potent anticancer activity by targeting various cellular pathways, including kinase inhibition and apoptosis induction. The ability to functionalize the 2-Bromo-8-chloroquinoline core at two distinct positions allows for the generation of libraries of compounds for screening against different cancer cell lines and molecular targets.[3][26]
-
Antimicrobial Agents: The quinoline ring is a key pharmacophore in several antimicrobial drugs. Derivatives of 2-Bromo-8-chloroquinoline can be synthesized and evaluated for their activity against a range of bacterial and fungal pathogens.[24]
-
Kinase Inhibitors: The quinoline scaffold is frequently found in kinase inhibitors, which are a major class of anticancer drugs. The versatile chemistry of 2-Bromo-8-chloroquinoline allows for the design and synthesis of novel kinase inhibitors by introducing various substituents that can interact with the ATP-binding site of target kinases.
Safety and Handling
As a halogenated aromatic compound, 2-Bromo-8-chloroquinoline should be handled with appropriate safety precautions in a laboratory setting. While a specific Material Safety Data Sheet (MSDS) for this compound is not publicly available, general guidelines for handling similar chemicals should be followed.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4][6][7]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
For detailed safety information, it is recommended to obtain the MSDS from the supplier before handling the compound.[5][27]
Conclusion
2-Bromo-8-chloroquinoline is a valuable and versatile building block for organic synthesis, particularly in the field of drug discovery. Its distinct reactive sites allow for selective and sequential functionalization, enabling the creation of diverse libraries of novel compounds. The quinoline core, being a privileged scaffold in medicinal chemistry, imparts a high potential for biological activity to its derivatives. By leveraging established cross-coupling methodologies, researchers can efficiently explore the chemical space around the 2-Bromo-8-chloroquinoline core to develop new therapeutic agents for a variety of diseases. As with any chemical reagent, proper safety precautions must be observed during its handling and use. This guide provides a foundational understanding of the properties, synthesis, and applications of 2-Bromo-8-chloroquinoline to aid researchers in their drug discovery and development endeavors.
References
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